Regioisomeric Specificity: Meta-Substitution vs. Ortho- and Para-Analogs
Methyl 3-(1-Pyrrolidinyl)benzoate is distinguished by its meta-substitution pattern on the benzoate ring. In contrast, ortho-substituted analogs, such as Methyl 2-(3-pyrrolidinyl)benzoate (CAS 1121058-19-2), and para-substituted analogs, such as Methyl 4-pyrrolidin-1-ylbenzoate, exhibit different steric and electronic properties. These differences are critical in medicinal chemistry, as even minor changes in substitution can significantly alter a compound's biological activity and pharmacokinetics. While direct comparative data for this specific compound is limited in public sources, the class-level inference is that meta-substituted pyrrolidinyl benzoates often exhibit distinct binding affinities and metabolic profiles compared to their ortho- and para-counterparts .
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | meta-substituted (3-position) |
| Comparator Or Baseline | Methyl 2-(3-pyrrolidinyl)benzoate (ortho-substituted) and Methyl 4-pyrrolidin-1-ylbenzoate (para-substituted) |
| Quantified Difference | Not quantified; inference based on general medicinal chemistry principles |
| Conditions | General medicinal chemistry and SAR principles |
Why This Matters
Ensures the correct regioisomer is procured to maintain the intended biological activity or synthetic pathway.
